2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a methyl group at position 6, an amino group at position 4, and a sulfanyl-acetamide side chain linked to a 1,3-thiazol-2-yl moiety. The compound’s structure suggests possible hydrogen-bonding interactions via its amino, carbonyl, and thiazole nitrogen groups, which may influence its crystallinity and solubility .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-5-7(17)15(10)9(14-13-5)19-4-6(16)12-8-11-2-3-18-8/h2-3H,4,10H2,1H3,(H,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYVPPDJJDIIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions. The starting materials often include 4-amino-6-methyl-5-oxo-1,2,4-triazine and 1,3-thiazole-2-yl acetamide. The synthesis may involve:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: This involves the cyclization of thioamides with α-haloketones or α-haloesters.
Coupling Reaction: The final step involves coupling the triazine and thiazole moieties through a sulfanyl linkage, often using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazine Derivatives: From reduction reactions.
Substituted Amino Derivatives: From substitution reactions.
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent on Acetamide | Core Heterocycle | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1,3-Thiazol-2-yl | 1,2,4-Triazinone | ~325.36 | -NH2, -C=O, -S-, thiazole |
| 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide | 4-Isopropylphenyl | 1,2,4-Triazinone | ~363.45 | -NH2, -C=O, -S-, hydrophobic aryl |
| 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide | Phenyl | 1,3,4-Oxadiazole | ~349.40 | -NH2, -C=O, -S-, oxadiazole, thiazole |
Key Observations :
- Heterocycle Impact: Substitution of the triazinone core with oxadiazole (as in ) introduces a five-membered ring with two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Hydrogen-Bonding and Crystallinity
- Triazinone-Thiazole Synergy: The amino and carbonyl groups on the triazinone core can form intermolecular N–H···O and N–H···N bonds, while the thiazole’s nitrogen may participate in S···N interactions. This contrasts with phenyl-substituted analogs, where π-π stacking dominates .
- Crystallographic Analysis : Structural determination of similar compounds (e.g., ) relies on software like SHELXL for refinement and ORTEP-3 for graphical representation, suggesting comparable methodologies for the target compound .
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic derivative that combines elements of triazine and thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 335.38 g/mol. The structural characteristics include a triazine ring and a thiazole substituent, both known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazine structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to This compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Study Reference | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S. aureus | 32 µg/mL | |
| E. coli | 64 µg/mL |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Similar thiazole-containing compounds have been evaluated for their cytotoxic effects on cancer cell lines. For instance:
| Compound Tested | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 1.98 |
| Compound B | MCF7 | 2.15 |
| Target Compound | Jurkat (T-cell leukemia) | 1.61 |
These findings suggest that the target compound may possess comparable or superior antitumor properties relative to established chemotherapeutics like doxorubicin.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA Synthesis : Compounds with triazine moieties often interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : The presence of the thiazole ring may enhance apoptosis in cancer cells through modulation of apoptotic pathways.
- Enzyme Inhibition : Several studies indicate that similar compounds inhibit specific enzymes involved in tumor growth and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Yarkov et al. demonstrated that a related compound exhibited significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of the sulfanyl group in enhancing antibacterial potency.
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study involving various thiazole derivatives, the target compound was shown to have an IC50 value lower than many existing anticancer agents in Jurkat cells, indicating strong cytotoxic potential.
Q & A
Q. What synthetic strategies are recommended for preparing 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazine-thiol intermediate. Key steps include:
- Thiolation : Reacting 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine with sulfurizing agents (e.g., P₂S₅) to generate the sulfanyl group.
- Acetamide Coupling : Using 2-chloroacetonitrile or bromoacetyl derivatives to functionalize the thiol group, followed by reaction with 1,3-thiazol-2-amine.
- Optimization : Control reaction temperature (60–80°C), solvent (DMF or ethanol), and time (12–24 hours) to maximize yield. Purification via column chromatography and characterization by NMR and MS are critical .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the triazine, thiazole, and acetamide moieties.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S.
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values to reference compounds.
- Microbial Inhibition : Evaluate antimicrobial activity via disk diffusion or broth microdilution methods .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines, assay conditions (pH, temperature), and positive controls.
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with ≥3 technical replicates.
- Structural Confirmation : Re-characterize batches to rule out impurities or degradation.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How do structural modifications to the triazine or thiazole moieties affect target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with substitutions (e.g., halogens, methyl groups) on the triazine or thiazole rings.
- Computational Docking : Use software like AutoDock to predict binding affinities to target proteins.
- Functional Assays : Measure changes in inhibitory potency and selectivity ratios (e.g., kinase panel screening).
Example:
| Derivative | Triazine Modification | Thiazole Modification | IC₅₀ (Target A) | IC₅₀ (Target B) |
|---|---|---|---|---|
| Parent | None | None | 1.2 µM | 15.4 µM |
| Derivative 1 | -Cl at C4 | -CH₃ at C5 | 0.8 µM | 12.1 µM |
| Derivative 2 | -OCH₃ at C6 | -F at C2 | 2.5 µM | 8.3 µM |
Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Gaussian or ORCA for transition-state analysis.
- Reaction Path Search : IRC (Intrinsic Reaction Coordinate) simulations to map energy barriers.
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts .
Q. How can researchers address low solubility in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values.
- Heatmaps : Visualize activity trends across multiple targets .
Q. How can researchers validate off-target effects identified in high-throughput screens?
- Methodological Answer :
- Counter-Screens : Test against structurally related off-targets (e.g., homologous enzymes).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .
Synthesis and Optimization
Q. What strategies improve yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalytic Systems : Use Pd(OAc)₂ or CuI for Ullmann-type couplings.
- Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C).
- Workup Optimization : Extract with ethyl acetate and wash with brine to remove unreacted amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
